2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCXQSWOVQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its synthetic versatility.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes oxidation at specific positions. For example:
Reduction Reactions
Reductive modifications are typically performed on nitro or carbonyl derivatives:
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Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups (e.g., ketones or esters) to alcohols, as demonstrated in related pyrazolo[1,5-a]pyrimidine analogs .
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds or nitro groups without affecting the aromatic core .
Substitution Reactions
The amine group at position 7 and halogen substituents enable nucleophilic and electrophilic substitutions:
Table 1: Key Substitution Reactions
Cyclization Reactions
The compound serves as a precursor in fused-ring syntheses:
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Condensation with β-diketones (e.g., acetylacetone) forms larger heterocyclic systems like pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidines under acidic conditions .
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Reaction with orthoesters (e.g., triethyl orthoformate) yields tricyclic derivatives via annulation .
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
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Suzuki coupling with aryl boronic acids introduces aryl groups at position 5 or 6 using Pd(PPh₃)₄ as a catalyst .
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Sonogashira coupling installs alkynyl groups under mild conditions .
Cycloaddition Reactions
The amine group participates in Huisgen azide-alkyne cycloaddition (click chemistry):
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Propargyl derivatives react with azides (e.g., 1-azidoglycosides) to form triazole-linked hybrids under Cu(I) catalysis, achieving yields up to 98% .
Acid/Base-Mediated Reactions
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Acidic conditions (e.g., HCl/EtOH) protonate the pyrimidine nitrogen, enhancing electrophilic substitution at position 5 .
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Basic conditions (e.g., K₂CO₃/DMF) deprotonate the amine, facilitating nucleophilic attacks on activated aryl halides .
Stability and Degradation
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Thermal stability : Decomposes above 300°C without melting .
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Photodegradation : UV exposure induces ring-opening reactions, forming nitriles and amides as byproducts .
Table 2: Reactivity Trends by Position
Scientific Research Applications
Anti-inflammatory Agents
Research has identified 2-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit anti-inflammatory properties without the ulcerogenic side effects commonly associated with traditional NSAIDs like phenylbutazone and indomethacin. For instance, a derivative known as 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed superior therapeutic indices compared to these reference drugs, indicating its potential for safer anti-inflammatory therapies .
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. A specific derivative was identified through high-throughput screening as a promising lead against Mycobacterium tuberculosis. The research revealed that modifications to the core structure significantly enhanced antitubercular activity while maintaining low cytotoxicity levels . This is particularly important given the rising concerns regarding drug-resistant strains of tuberculosis.
Anticancer Properties
Several derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines. The structural diversity of these compounds allows for selective inhibition of cancer cell proliferation, making them candidates for further development as anticancer agents . Notably, compounds within this class have been linked to mechanisms that disrupt critical cellular processes in cancer cells.
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Research indicates that modifications at specific positions on the pyrazolo-pyrimidine scaffold can significantly influence biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Substitution | Decreased activity |
| 4 | Side chain length | Increased anti-inflammatory activity |
| 5 | Functionalization | Variable effects |
| 6 | Replacement of phenyl group | Marked decrease in activity |
| 7 | Variations in aryl groups | Enhanced anticancer properties |
This table summarizes findings from various studies that explored how different modifications impact the biological activity of the compound and its derivatives .
Synthesis and Functionalization
Recent advancements in synthetic methodologies have allowed for more efficient production of pyrazolo[1,5-a]pyrimidin-7-amines. Innovative approaches include one-pot synthesis techniques and cyclocondensation reactions that enhance structural diversity and functionalization capabilities. These methods facilitate the exploration of new derivatives with improved pharmacological profiles .
Photophysical Properties
Beyond medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have garnered attention in material science due to their exceptional photophysical properties. They are being investigated as potential fluorophores and materials for solid-state applications, expanding their utility beyond traditional drug development .
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are widely studied for their anti-mycobacterial activity , particularly against Mycobacterium tuberculosis (M.tb). Key findings include:
- Substituent Effects :
- 3-(4-Fluorophenyl) and 5-aryl/heteroaryl substituents enhance potency. For example, 3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) demonstrated strong M.tb inhibition (MIC₉₀ = 0.12 μM) with low hERG liability .
- N-(Pyridin-2-ylmethyl) at the 7-position improves microsomal stability, critical for pharmacokinetics .
- Synthetic Flexibility : Derivatives like 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (1) and 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) are synthesized via Suzuki coupling or nucleophilic substitution, enabling structural diversification .
Table 1: Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Triazolo[1,5-a]pyrimidines
Triazolo[1,5-a]pyrimidines share structural similarities but replace the pyrazole ring with a triazole. These compounds exhibit antimalarial and anticancer activity:
- Antimalarial Activity :
- Anticancer Activity: Trifluoroethylamino substituents at the 5-position enhance tubulin polymerization inhibition. For example, 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine overcomes multidrug resistance in cancer models .
Table 2: Triazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyrimidines
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with N-(pyridin-2-ylmethyl) groups exhibit improved liver microsomal stability (e.g., >80% remaining after 1 hour in human microsomes) .
- hERG Liability : Fluorinated derivatives (e.g., 33) show reduced hERG channel inhibition (IC₅₀ > 30 μM), minimizing cardiac toxicity risks .
Biological Activity
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant attention in medicinal chemistry due to its structural characteristics that facilitate interactions with various biological targets.
Structural Characteristics
The compound features a pyrazolo ring fused with a pyrimidine structure. Its molecular formula is , and it has a molecular weight of approximately 202.23 g/mol. The presence of phenyl and amine groups enhances its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (M.tb) .
- Anticancer Properties : The compound acts as an inhibitor of protein kinases involved in cell proliferation, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Structural modifications have been linked to enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antiparasitic Activity : It has demonstrated potential as an antimalarial agent against Plasmodium falciparum and other parasites .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways. For instance, it has been identified as a potent inhibitor of mycobacterial ATP synthase, which is critical for the survival of M.tb . Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, disrupting their function.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of this compound can significantly influence its biological activity. A study exploring various analogs found that the introduction of different substituents at positions 3 and 5 led to varying degrees of potency against M.tb and cancer cell lines .
Table 1: Structure-Activity Relationship Data
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Phenyl group at position 2 | Antimicrobial, anticancer |
| N-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Fluorophenyl substitution | Enhanced anticancer activity |
| N-(3-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Methyl substitution | Increased anti-inflammatory properties |
Case Studies
- Antituberculosis Activity : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit M.tb growth. Compounds with specific substitutions at the 3 and 5 positions exhibited IC50 values as low as 0.5 µM .
- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines (e.g., MCF7 and NCI-H460) revealed that certain derivatives showed significant cytotoxic effects with GI50 values below 10 µM .
Q & A
Q. What are the common synthetic routes for 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives?
- Methodological Answer : Synthesis typically involves cyclization of precursors under optimized conditions. For example:
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One-pot regioselective synthesis using a novel catalyst (e.g., triethylamine or transition-metal catalysts) yields substituted pyrazolo[1,5-a]pyrimidines with high regioselectivity .
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Multi-step routes may include condensation of enaminones with hydrazine derivatives, followed by functionalization at position 7 via nucleophilic substitution or coupling reactions .
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Key parameters : Solvent choice (e.g., methanol for crystallization), temperature control (reflux in pyridine), and catalyst selection significantly impact yield and purity.
- Table 1: Representative Synthetic Approaches
Q. How is structural confirmation achieved for these compounds?
- Methodological Answer :
- X-ray crystallography resolves regioselectivity and molecular conformation (e.g., compound 7c in , CCDC 967390) .
- Spectroscopic techniques :
- ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- Elemental analysis matches calculated vs. experimental C/H/N ratios to confirm purity .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions be systematically addressed?
- Methodological Answer :
- Catalyst screening : Novel catalysts (e.g., triethylamine or Brønsted acids) direct regioselectivity during cyclization. achieved >90% regioselectivity using a tailored catalyst .
- Computational modeling : Predicts favorable transition states for cyclization pathways.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and selectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl groups at position 2 or phenyl at position 3) clarifies target specificity. identified 3-(4-fluorophenyl)-substituted derivatives as potent mycobacterial ATP synthase inhibitors .
- Mechanistic assays : Compare binding affinity (e.g., kinase inhibition IC₅₀) with cytotoxicity profiles. For example, trifluoromethyl groups enhance CDK9 binding (Ki = 3.5 nM) without off-target effects .
- Dose-response validation : Reproduce activity across multiple cell lines (e.g., breast vs. lung cancer models) .
Q. How can pharmacokinetic properties (e.g., brain penetration) be optimized for neuropharmacological applications?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., dimethylaminoethyl) to balance blood-brain barrier permeability. reports moderate bioavailability (t₁/₂ = 4–6 hours) .
- Prodrug strategies : Mask amine groups with labile esters to enhance solubility.
- In silico modeling : Predict ADMET profiles using software like SwissADME or MOE .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported tubulin polymerization mechanisms for triazolopyrimidine analogs?
- Methodological Answer :
- Competitive binding assays : Compare inhibition of vinca alkaloid vs. paclitaxel binding sites. showed non-competitive inhibition with paclitaxel, suggesting a unique tubulin-binding mode .
- Cryo-EM structural studies : Resolve binding conformations of pyrazolo[1,5-a]pyrimidines to α/β-tubulin interfaces.
- Resistance profiling : Test activity in multidrug-resistant cell lines to exclude transporter-mediated efflux .
Research Optimization Strategies
Q. What functionalization strategies enhance bioactivity at position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Amine derivatization : Substituents like pyridylmethyl or trifluoroethyl groups improve target engagement (e.g., anti-mycobacterial activity in ) .
- Heterocyclic appendages : Morpholine or piperidine rings enhance solubility and metabolic stability .
- Table 2: Functional Group Impact on Bioactivity
| Substituent at Position 7 | Target Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Pyridin-2-ylmethyl | Mycobacterial ATP synthase | 0.12 μM | |
| Trifluoroethyl | Tubulin polymerization | 15 nM | |
| Dimethylaminoethyl | CDK9 inhibition | 3.5 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
